D1-Like vs. D2-Like Receptor Binding Selectivity: SKF 77434 vs. SKF 38393
SKF 77434 demonstrates a 123-fold selectivity for D1-like over D2-like receptors based on IC50 values, representing a marked shift in the selectivity-efficacy trade-off relative to its parent compound SKF 38393. The N-allyl substitution in SKF 77434 decreases D1/D2 selectivity compared to SKF 38393, which exhibits Ki values of ~1 nM for D1 and ~150 nM for D2 (~150-fold), but this reduced selectivity is accompanied by enhanced lipophilicity and markedly altered behavioral pharmacology, including the acquisition of reinforcing properties absent in the parent [1].
| Evidence Dimension | Receptor binding selectivity (D1-like vs. D2-like) |
|---|---|
| Target Compound Data | IC50: 19.7 nM (D1-like), 2425 nM (D2-like); Selectivity ratio: ~123-fold |
| Comparator Or Baseline | SKF 38393: Ki ~1 nM (D1), ~150 nM (D2); Selectivity ratio: ~150-fold |
| Quantified Difference | SKF 77434 exhibits ~20-fold lower D1 affinity but only ~16-fold lower D2 affinity relative to SKF 38393, resulting in a moderately reduced selectivity window (~123-fold vs. ~150-fold) |
| Conditions | Radioligand displacement assays; D1-like binding in rat striatal membranes; D2-like binding using [3H]-YM-09151-2 displacement |
Why This Matters
The altered selectivity-lipophilicity profile of SKF 77434 translates into centrally-mediated behavioral reinforcement activity that is absent in SKF 38393, making it the preferred tool for studying D1-mediated reward mechanisms.
- [1] Self, D.W. & Stein, L. (1992). The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats. Brain Research, 582(2), 349-352. View Source
